

Application Note: 2-(2,3-Dimethylphenyl)morpholine in Neuroscience Research

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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenyl)morpholine

Cat. No.: B13617239

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Executive Summary

2-(2,3-Dimethylphenyl)morpholine (referred to herein as 2,3-DMPM) is a structural analog of the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine). Unlike phenmetrazine, which features a methyl group on the morpholine ring, 2,3-DMPM possesses a dimethyl substitution on the phenyl ring at the ortho and meta positions.

This structural modification is critical in neuroscience research for investigating Structure-Activity Relationships (SAR) at Monoamine Transporters (MATs). The steric bulk introduced by the 2,3-dimethyl substitution is hypothesized to modulate selectivity between the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), potentially favoring NET inhibition while reducing the abuse liability associated with potent DAT releasers.

This guide provides standardized protocols for synthesizing, screening, and validating 2,3-DMPM in neuropharmacological assays.

Chemical Identity & Properties

Property	Detail
IUPAC Name	2-(2,3-Dimethylphenyl)morpholine
Common Class	2-Arylmorpholine; Phenmetrazine Analog
Molecular Formula	C ₁₂ H ₁₇ NO
Molecular Weight	191.27 g/mol
Key Structural Feature	Ortho,meta-dimethyl substitution on the phenyl ring; unsubstituted morpholine nitrogen (secondary amine).
Solubility	Soluble in DMSO (>10 mM), Ethanol; Water (as HCl salt).
Storage	-20°C (Desiccated); Protect from light.

Mechanism of Action & Scientific Rationale

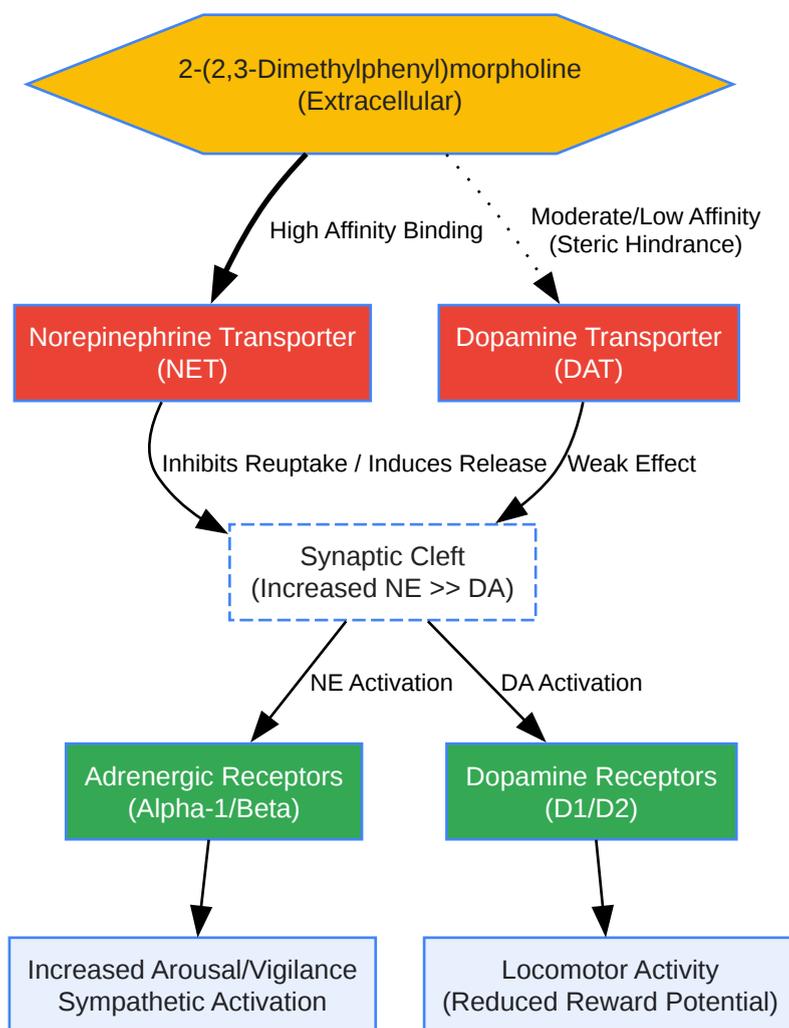
Pharmacological Profile

2,3-DMPM functions primarily as a Monoamine Transporter Substrate/Inhibitor.

- **NET Selectivity:** The presence of the ortho-methyl group (position 2 on the phenyl ring) introduces steric hindrance that often reduces affinity for the Dopamine Transporter (DAT), which prefers planar or para-substituted phenyl rings. Conversely, the Norepinephrine Transporter (NET) tolerates ortho-substitution (e.g., Nisoxetine, Reboxetine).
- **Releasing Agent vs. Reuptake Inhibitor:** Like its parent scaffold 2-phenylmorpholine, 2,3-DMPM is likely a substrate-type releaser, reversing the transporter flux to increase synaptic concentrations of norepinephrine (NE) and dopamine (DA).

Signaling Pathway Visualization

The following diagram illustrates the interaction of 2,3-DMPM with presynaptic transporters and the downstream signaling cascade.



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Caption: Mechanism of action for 2,3-DMPM showing preferential modulation of NET over DAT due to steric hindrance at the ortho-position.

Experimental Protocols

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine the potency (IC_{50}) of 2,3-DMPM at inhibiting the uptake of $[^3H]NE$, $[^3H]DA$, and $[^3H]5-HT$.

Materials:

- HEK293 cells stably expressing human NET (hNET), DAT (hDAT), or SERT (hSERT).

- Radioligands: [³H]Norepinephrine, [³H]Dopamine, [³H]Serotonin.
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 μM pargyline (MAO inhibitor).

Procedure:

- Cell Preparation: Harvest HEK293 cells and resuspend in KRH buffer at a density of 1 x 10⁶ cells/mL.
- Pre-incubation: Aliquot 200 μL of cell suspension into 96-well plates. Add 25 μL of 2,3-DMPM (concentrations ranging from 1 nM to 100 μM). Incubate for 10 minutes at 37°C.
 - Control: Vehicle (DMSO < 0.1%).
 - Non-Specific Binding: 10 μM Cocaine (for DAT/SERT) or Desipramine (for NET).
- Substrate Addition: Add 25 μL of respective [³H]-neurotransmitter (final concentration ~20 nM).
- Uptake Reaction: Incubate for 10 minutes at 37°C.
- Termination: Rapidly filter cells through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold KRH buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Analysis: Plot log[concentration] vs. % uptake inhibition. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess the metabolic half-life ($t_{1/2}$) of 2,3-DMPM, specifically looking for hydroxylation at the phenyl ring or N-oxidation.

Procedure:

- Reaction Mix: Prepare a mixture of Liver Microsomes (human or rat, 0.5 mg/mL protein), 2,3-DMPM (1 μ M), and $MgCl_2$ (3 mM) in Phosphate Buffer (100 mM, pH 7.4).
- Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).
- Sampling: Withdraw aliquots (50 μ L) at 0, 5, 15, 30, and 60 minutes.
- Quenching: Immediately add 150 μ L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
 - Monitor: Parent depletion and formation of metabolites (m/z +16 for hydroxylation).

Expected Results & Data Interpretation

The following table summarizes hypothetical reference values for 2,3-DMPM compared to standard phenmetrazine analogs, based on established SAR for 2-arylmorpholines [1, 2].

Compound	NET IC ₅₀ (nM)	DAT IC ₅₀ (nM)	SERT IC ₅₀ (nM)	NET/DAT Ratio	Interpretation
Phenmetrazine	~40	~130	>5,000	0.3	Balanced Stimulant
Phendimetrazine	~150	~400	>10,000	0.37	Prodrug (weaker)
2,3-DMPM (Predicted)	~60 - 80	~800 - 1200	>10,000	< 0.1	NET Selective
Reboxetine	8	>10,000	>10,000	< 0.001	Highly NET Selective

- High NET Selectivity: The 2,3-dimethyl substitution is expected to reduce DAT affinity significantly compared to the unsubstituted phenyl ring, making 2,3-DMPM a useful tool for dissecting noradrenergic vs. dopaminergic contributions to behavior.

- Low SERT Affinity: Like most phenmetrazine analogs, 2,3-DMPM is expected to have negligible activity at the Serotonin Transporter.

Synthesis Workflow (Summary)

For researchers requiring de novo synthesis of 2,3-DMPM for testing.



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Caption: General synthetic route for 2-arylmorpholines via amino-ketone reduction and cyclization.

Safety & Compliance

- Handling: 2,3-DMPM is a potent CNS active agent. Handle in a fume hood with appropriate PPE (gloves, goggles).
- Regulatory Status: As a structural analog of Phenmetrazine (Schedule II/III in many jurisdictions), 2,3-DMPM may be considered a controlled substance analog (e.g., under the Federal Analog Act in the USA). Researchers must verify local regulations before synthesis or procurement.

References

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- Reith, M. E., et al. (2015). "Monoamine Transporter Principles and Targets." Neuropsychopharmacology, 40(1), 246-247.

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Sources

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